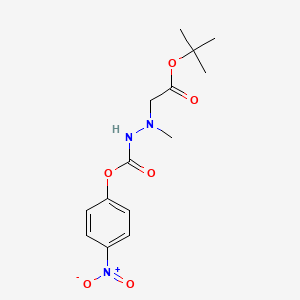
4-Nitrophenyl 2-(2-tert-butoxy-2-oxoethyl)-2-methylhydrazinecarboxylate
Overview
Description
This compound is a potent asialoglycoprotein receptor (ASGPR) Binding Ligand bound to an Extracellular Protein Targeting Ligand for the selective degradation of the Target Extracellular Protein . It contains a total of 74 bonds; 34 non-H bonds, 10 multiple bonds, 17 rotatable bonds, 4 double bonds, 6 aromatic bonds, 1 six-membered ring, 2 esters (aliphatic), 1 tertiary amine (aliphatic), 1 nitro group (aromatic), and 1 hydroxyl .
Synthesis Analysis
The synthesis of this compound involves the use of potassium hydroxide in water at 0℃ . The functionalized chelator was synthesized as previously described .Molecular Structure Analysis
The molecular structure of this compound includes a six-membered ring, aromatic bonds, esters, a tertiary amine, a nitro group, and a hydroxyl group .Chemical Reactions Analysis
The compound undergoes photolysis, resulting in the release of benzoic acid in moderate yields. An aldehyde group is formed under photolysis conditions in air .Physical And Chemical Properties Analysis
The compound contains a total of 74 bonds, including 34 non-H bonds, 10 multiple bonds, 17 rotatable bonds, 4 double bonds, 6 aromatic bonds, 1 six-membered ring, 2 esters (aliphatic), 1 tertiary amine (aliphatic), 1 nitro group (aromatic), and 1 hydroxyl .Scientific Research Applications
Synthesis and Chemical Properties
- A study demonstrated the synthesis of 2-Cyano(phenylsulfinyl-, p-nitrophenyl-, or o-nitrophenyl-)methylthiophenyl isocyanides from 2-aminobenzenethiols, which underwent ring closure to form 2,4-disubstituted 4H-1,4-benzothiazine derivatives. This process involved deprotonation adjacent to the sulfur atom and trapping with various electrophiles (Kobayashi et al., 2006).
Biological Applications
- Novel eco-friendly fungicides and bactericides of indole-2,3-dione derivatives were synthesized, involving compounds like 1,3-dihydro-3-[2-(4-nitrophenyl)-2-oxoethylidene]-2H-indol-2-one with hydrazinecarboxamide and hydrazinecarbothioamide. These compounds demonstrated potent antimicrobial activity and were less toxic to male albino rats compared to standard fungicides (Singh & Nagpal, 2005).
Material Science and Polymer Research
- The aromatic diamine monomer containing a pyridine heterocyclic group and a tert-butyl substituent was synthesized and used to create a series of poly(pyridine–imide)s. These polymers exhibited good thermal stability and fluorescent properties due to the triphenylpyridine units and the effect of tert-butyl substituents (Lu et al., 2014).
Analytical Chemistry
- 2-Nitrophenylhydrazine is widely used for the derivatization of carboxylic acids, aldehydes, and ketones in industrial and biological samples. A novel method for on-line determination of these compounds after derivatization with 2-nitrophenylhydrazine was described, showcasing the potential for accurate analysis and identification of various compounds in complex mixtures (Peters et al., 2004).
Future Directions
properties
IUPAC Name |
tert-butyl 2-[methyl-[(4-nitrophenoxy)carbonylamino]amino]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O6/c1-14(2,3)23-12(18)9-16(4)15-13(19)22-11-7-5-10(6-8-11)17(20)21/h5-8H,9H2,1-4H3,(H,15,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHKWSUSHNZGYMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CN(C)NC(=O)OC1=CC=C(C=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Nitrophenyl 2-(2-tert-butoxy-2-oxoethyl)-2-methylhydrazinecarboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



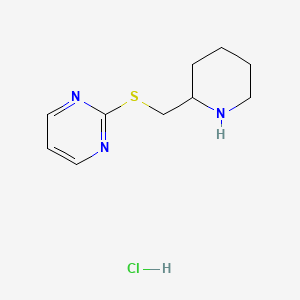
![7-Nitrobenzo[d]isoxazole](/img/structure/B1429432.png)
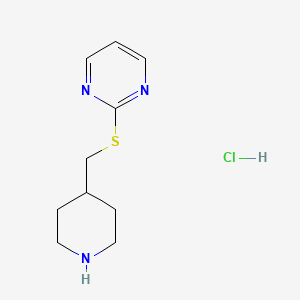
![2-((Piperidin-3-ylmethyl)thio)benzo[d]thiazole hydrochloride](/img/structure/B1429436.png)
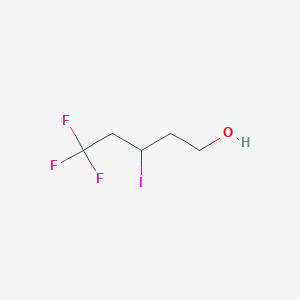
![2-(4-Chloro-phenyl)-5-thiocyanato-[1,3,4]oxadiazole](/img/structure/B1429439.png)
![[4-(6-Chloro-4-trifluoromethyl-pyridin-2-yl)-piperazin-1-yl]-phenyl-methanone](/img/structure/B1429440.png)
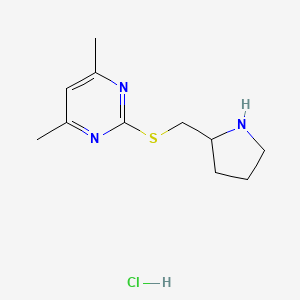
![2-(pyrrolidin-3-ylthio)-1H-benzo[d]imidazole hydrochloride](/img/structure/B1429445.png)
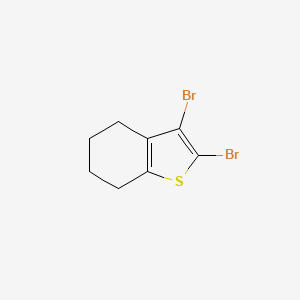
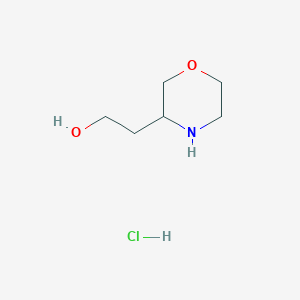
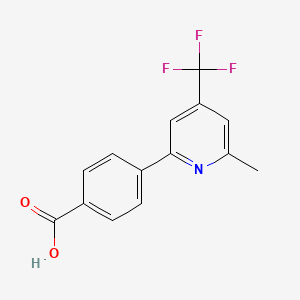
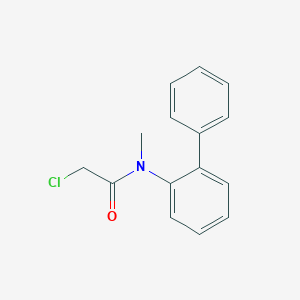
![4-(1,3-Dioxo-2-azaspiro[4.4]non-2-yl)benzenesulfonyl chloride](/img/structure/B1429453.png)